2,4,6-Trinitro-m-toluidine

CAS No.: 22603-58-3

Cat. No.: VC16055372

Molecular Formula: C7H6N4O6

Molecular Weight: 242.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22603-58-3 |

|---|---|

| Molecular Formula | C7H6N4O6 |

| Molecular Weight | 242.15 g/mol |

| IUPAC Name | 3-methyl-2,4,6-trinitroaniline |

| Standard InChI | InChI=1S/C7H6N4O6/c1-3-4(9(12)13)2-5(10(14)15)6(8)7(3)11(16)17/h2H,8H2,1H3 |

| Standard InChI Key | RSUBARQODWIKOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |

Introduction

Structural Properties and Molecular Characterization

Molecular Architecture

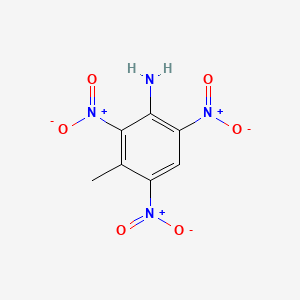

The molecular structure of 2,4,6-trinitro-m-toluidine consists of a toluene backbone substituted with an amino group at the meta position and three nitro groups at the 2-, 4-, and 6-positions. The presence of these electron-withdrawing nitro groups significantly influences the compound’s electronic distribution and reactivity. The SMILES notation for this compound is CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-], reflecting its substituent arrangement . Its InChIKey, RSUBARQODWIKOQ-UHFFFAOYSA-N, serves as a unique identifier for computational and database referencing .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.15 g/mol | |

| SMILES | CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] | |

| InChIKey | RSUBARQODWIKOQ-UHFFFAOYSA-N |

Spectroscopic and Collision Cross-Section Data

Mass spectrometry studies reveal distinct adduct profiles for 2,4,6-trinitro-m-toluidine, with predicted collision cross-sections (CCS) varying by ionized form. For instance, the ion exhibits a CCS of 152.1 Ų, while the adduct has a CCS of 157.8 Ų . These values are critical for analytical identification using techniques like ion mobility spectrometry.

Table 2: Predicted Collision Cross-Sections

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| 243.03601 | 152.1 | |

| 265.01795 | 157.8 | |

| 241.02145 | 148.4 |

Synthesis and Characterization

Synthetic Methodology

The synthesis of 2,4,6-trinitro-m-toluidine involves a nucleophilic aromatic substitution reaction between m-toluidine and 1-chloro-2,4,6-trinitrobenzene in ethanol. Sodium acetate is employed as a catalyst to deprotonate the amine group of m-toluidine, enhancing its nucleophilicity. The reaction mixture is stirred at room temperature for 12–24 hours, after which the product precipitates as a crystalline solid. Purification is achieved via filtration and washing with aqueous ethanol, followed by vacuum drying.

Mechanistic Insights

The reaction proceeds via the displacement of the chlorine atom in 1-chloro-2,4,6-trinitrobenzene by the amino group of m-toluidine. The electron-deficient aromatic ring of the trinitrobenzene derivative facilitates this substitution, driven by the strong electron-withdrawing effect of the nitro groups. The resulting product is stabilized by resonance interactions between the amino group and the nitro substituents.

Physical and Chemical Properties

Thermodynamic Stability

Polymorphism and Material Applications

Color Polymorphism

2,4,6-Trinitro-m-toluidine exhibits color polymorphism, transitioning between yellow, orange, and red phases depending on environmental factors such as temperature and pressure. This behavior arises from subtle changes in molecular packing and intermolecular interactions, which alter the compound’s electronic absorption spectra. Such properties are being explored for use in smart coatings and sensors that respond to external stimuli.

Research Advancements

Recent studies have focused on leveraging the compound’s polymorphic characteristics to develop dynamic optical materials. For example, thin films of 2,4,6-trinitro-m-toluidine have demonstrated reversible color changes upon exposure to mechanical stress, making them candidates for pressure-sensitive indicators in industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume